2-[3-(hexylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one
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Overview
Description
2-[3-(hexylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazole ring, a hydroxyphenyl group, and a hexylthio substituent, making it an interesting subject for research in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(hexylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one typically involves multiple steps, starting with the preparation of the triazole ringThe final step involves the coupling of the triazole derivative with 2-hydroxyacetophenone under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance the yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(hexylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triazole ring and hydroxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hexylthio group can yield sulfoxides or sulfones, while reduction of the ketone group can produce alcohol derivatives .
Scientific Research Applications
2-[3-(hexylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(hexylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The triazole ring and hydroxyphenyl group can interact with enzymes or receptors, modulating their activity. The hexylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(methylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one
- 2-[3-(ethylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one
- 2-[3-(propylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one
Uniqueness
The uniqueness of 2-[3-(hexylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one lies in its hexylthio substituent, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
83783-55-5 |
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Molecular Formula |
C16H21N3O2S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(3-hexylsulfanyl-1,2,4-triazol-1-yl)-1-(2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C16H21N3O2S/c1-2-3-4-7-10-22-16-17-12-19(18-16)11-15(21)13-8-5-6-9-14(13)20/h5-6,8-9,12,20H,2-4,7,10-11H2,1H3 |
InChI Key |
SUEDIJGRWGXHAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NN(C=N1)CC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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